molecular formula C6H10O3 B2468589 2-(Prop-2-en-1-yloxy)propanoic acid CAS No. 96692-32-9

2-(Prop-2-en-1-yloxy)propanoic acid

Cat. No.: B2468589
CAS No.: 96692-32-9
M. Wt: 130.143
InChI Key: NYNJMVZFPBGZPU-UHFFFAOYSA-N
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Description

“2-(Prop-2-en-1-yloxy)propanoic acid” is a unique chemical with the empirical formula C6H10O3 and a molecular weight of 130.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(OCC=C)C(O)=O . The InChI representation is 1S/C6H10O3/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Asymmetric Synthesis

Basavaiah et al. (2001) demonstrated the use of 2-(Prop-2-en-1-yloxy)propanoic acid derivatives in the enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates. This process was achieved through a reaction involving methyl (2 Z )-3-aryl-2-(bromomethyl)prop-2-enoates and prop-2-yn-1-ol in the presence of quinidine, yielding enantiomeric purities of 25–40% (Basavaiah, Kumaragurubaran, Sharada, & Reddy, 2001).

Hydrogen Bonding Studies

Dobbin et al. (1993) explored the hydrogen bonding in compounds related to this compound. They synthesized a series of related acids and conducted a study using 1H NMR spectroscopy and X-ray crystallography to reveal the presence of hydrogen bonding between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle in DMSO solution (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Synthesis and Chemical Transformations

Gimalova et al. (2013) described the synthesis of a related compound, methyl (2E,4S,5S)-5-hydroxy-6-mesyloxy-2-methyl-4-(pent-3-yloxy)hex-2-enoate, which underwent further chemical transformations. This study highlights the potential of such compounds in complex organic synthesis processes (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2013).

Stereochemical Analysis

Hartung et al. (2003) conducted a study on methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate, a compound with structural similarities to this compound. Their work focused on uncovering the stereochemical relations in this compound, demonstrating the significance of stereochemistry in the field of organic chemistry (Hartung, Schwarz, Svoboda, & Fuess, 2003).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “2-(Prop-2-en-1-yloxy)propanoic acid” are not clearly defined in the available literature. As a unique chemical provided to early discovery researchers, it may have potential applications in various fields of research .

Properties

IUPAC Name

2-prop-2-enoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNJMVZFPBGZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Allyloxypropionic acid ethyl ester (147.2 g, 0.93 mol), water (300 ml) and NaOH (44.7 g) were fed into a flask, followed by agitating the mixture for about 5 to 6 hours while the reaction temperature was kept at about 60° C., thereafter dropwise adding conc. hydrochloric acid (90 ml) under ice cooling, extracting the resulting deposited oily substance with isopropyl ether, drying over MgSO4 and carrying out vacuum distillation to obtain 2-allyloxypropionic acid (95.7 g, 108° C./5 mmHg). Yield: 79%.
Quantity
147.2 g
Type
reactant
Reaction Step One
Name
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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